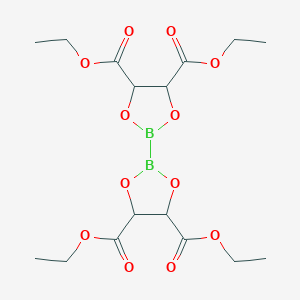

Bis(diethyl-D-tartrateglycolato)diboron

Description

The Evolving Significance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in organic synthesis due to their remarkable versatility. numberanalytics.comnumberanalytics.com Initially explored in the early 20th century, their full potential was not realized until the pioneering work of Herbert C. Brown in the mid-20th century, which laid the foundation for their widespread use. numberanalytics.com These compounds serve as crucial catalysts, reagents, and synthetic intermediates in a myriad of chemical transformations. wikipedia.org

The utility of organoboron compounds stems from the unique electronic properties of the boron atom. As a Group 13 element, boron possesses three valence electrons, often resulting in an empty p-orbital in its trivalent compounds. numberanalytics.com This electron deficiency imparts Lewis acidic character, enabling a diverse range of reactions. The carbon-boron bond itself is of low polarity, rendering alkyl boron compounds generally stable, though susceptible to oxidation. wikipedia.org

A testament to their significance is their central role in several cornerstone reactions of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Other key transformations enabled by organoboron reagents include the hydroboration reaction, which allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond, and the Petasis borono-Mannich reaction, a multicomponent reaction for the synthesis of α-amino acids. numberanalytics.comacs.org The continuous development of new boron-mediated reactions underscores their expanding role in tackling complex synthetic challenges. researchgate.net

Historical Development and Advancements in Chiral Boron Reagents for Stereoselective Synthesis

The quest for enantiomerically pure compounds is a central theme in modern drug discovery and materials science. Chiral boron reagents have been instrumental in advancing the field of stereoselective synthesis, providing reliable methods for controlling the three-dimensional arrangement of atoms in a molecule. sioc-journal.cn The history of chiral boron reagents is closely linked to the development of hydroboration. The discovery that chiral boranes, such as diisopinocampheylborane (B13816774) (Ipc₂BH) derived from the natural terpene α-pinene, could achieve high levels of asymmetric induction in the hydroboration of alkenes was a landmark achievement. acs.orgacsgcipr.org

This initial success spurred the development of a wide array of chiral boron reagents. These reagents are often prepared from readily available chiral sources, such as terpenes, amino acids, and tartrates. acsgcipr.orgresearchgate.net The mechanism of action for many of these stoichiometric reagents involves the coordination of a prochiral substrate, like a ketone, to the Lewis acidic boron center, followed by a diastereoselective transfer of a hydride or an organic group. acsgcipr.org

More recent advancements have focused on the development of catalytic systems, where a substoichiometric amount of a chiral boron compound is used to generate an active catalyst in situ. acsgcipr.org The Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst, is a prime example of a powerful and widely used method for the enantioselective reduction of ketones. acsgcipr.org These catalytic approaches offer improved atom economy and are often more cost-effective for large-scale applications. acsgcipr.orgacsgcipr.org The ongoing research in this area continues to yield more efficient and selective chiral boron reagents, expanding the toolkit for asymmetric synthesis. mdpi.comchemistryworld.com

Key Milestones in the Development of Chiral Boron Reagents

Overview of Diboron(4) Compounds as Essential Building Blocks in Organic Transformations

Diboron(4) compounds, which feature a boron-boron single bond, have transitioned from being mere structural curiosities to indispensable reagents in synthetic chemistry over the past few decades. acs.orgnih.gov Although the first diboron(4) compound, diboron (B99234) tetrachloride (B₂Cl₄), was prepared in 1925, the full scope of their synthetic utility was not extensively explored until much more recently. acs.org

These compounds are now recognized as key building blocks for the synthesis of organoboronates, which are themselves versatile intermediates in a wide range of organic reactions. researchgate.net The most commonly employed diboron(4) reagents are bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentyl glycolato)diboron (B₂neop₂), which are favored for their stability and ease of handling. acs.org

A primary application of diboron(4) compounds is in the metal-catalyzed diboration of alkenes, alkynes, and allenes, which installs two boryl groups across a multiple bond. They are also central to C-H borylation reactions, providing a direct route to aryl and alkyl boronates from simple hydrocarbon precursors. acs.org These reactions are often catalyzed by transition metals such as palladium, rhodium, and copper. acs.orgacs.org Furthermore, diboron(4) compounds can participate in metal-free borylation reactions, offering a more sustainable approach to the synthesis of organoboron compounds. researchgate.net The growing importance of diboron(4) reagents is reflected in their commercial availability and the continuous development of new applications, solidifying their status as essential synthons in the modern organic laboratory. acs.org

The Unique Role of Tartrate-Derived Chiral Diboron Reagents in Asymmetric Induction

Within the broader class of chiral boron reagents, those derived from tartaric acid hold a special place due to their predictable stereochemical outcomes and wide applicability in asymmetric synthesis. Tartaric acid is an inexpensive, naturally occurring, and readily available chiral building block, making it an attractive starting material for the synthesis of chiral auxiliaries.

Tartrate-derived chiral boronates are particularly effective in asymmetric allylboration and crotylboration reactions. researchgate.netacs.org In these reactions, a chiral boronate ester, formed from the reaction of an allyl- or crotylboronic acid with a dialkyl tartrate, reacts with an aldehyde to create a new stereocenter with high levels of diastereoselectivity and enantioselectivity. acs.org The stereochemical outcome of the reaction is dictated by the chirality of the tartrate ester, allowing for access to specific stereoisomers of the product homoallylic alcohols.

The success of these reagents lies in the well-defined transition state geometry, where the tartrate moiety effectively shields one face of the allyl or crotyl group, directing the attack of the aldehyde to the opposite face. This reliable method of asymmetric induction has been exploited in the total synthesis of numerous complex natural products. The development of tartrate-derived chiral boron reagents represents a significant advance in the field of asymmetric synthesis, providing a powerful and practical tool for the construction of chiral molecules.

Table of Compounds

Structure

2D Structure

Properties

IUPAC Name |

diethyl 2-[4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Diethyl D Tartrateglycolato Diboron and Analogs

General Synthetic Strategies for Boronic Esters Derived from Tartrate Derivatives

The formation of boronic esters from boronic acids or their derivatives and diols is a well-established and fundamental transformation in organoboron chemistry. Tartrate derivatives, being chiral 1,2-diols, are frequently employed to create chiral boron reagents. sciforum.net

A primary method for synthesizing boronic esters involves the direct condensation of a boronic or diboronic acid with a tartrate derivative. sciforum.net This reaction is an equilibrium process where water is a byproduct. To drive the reaction to completion, water is typically removed using either a Dean-Stark apparatus for azeotropic distillation with a solvent like toluene (B28343) or by adding a dehydrating agent such as activated molecular sieves or magnesium sulfate (B86663) (MgSO₄). sciforum.net

One reported approach involves reacting various boronic and diboronic acids with tartaric acid derivatives like dimethyl-(L)-tartrate and dibenzyl-(L)-tartrate. sciforum.net The reactions can be performed under different conditions. For instance, the reaction between phenylboronic acid and dimethyl-(L)-tartrate can proceed at room temperature in toluene with molecular sieves. sciforum.net In contrast, reactions with diboronic acids, such as 1,4-phenyldiboronic acid, may require heating in toluene with a Dean-Stark trap to facilitate the formation of the corresponding bis-boronic ester. sciforum.net The progress of these reactions can be conveniently monitored using ¹H-NMR and ¹³C-NMR spectroscopy, where characteristic shifts of the tartrate methine signals indicate the formation of the boronic ester. sciforum.net

The choice of method often depends on the stability of the reactants. For example, methods requiring high temperatures may not be suitable for thermally sensitive substrates like free tartaric acid. sciforum.net The following table summarizes synthetic approaches for boronic esters derived from tartrate derivatives and various boronic acids. sciforum.net

| Boronic/Diboronic Acid | Tartrate Derivative | Method | Conditions |

| Phenylboronic Acid | Dimethyl-(L)-tartrate | Molecular Sieves | Toluene, Room Temp, 2h |

| 9-Anthraceneboronic Acid | Dimethyl-(L)-tartrate | Molecular Sieves | Toluene, Room Temp, 2h |

| 1,4-Phenyldiboronic Acid | Dibenzyl-(L)-tartrate | Dean-Stark | Toluene, Heat |

| 1,4-Naphthalenediboronic Acid | Dimethyl-(L)-tartrate | Molecular Sieves | Toluene, Room Temp, 2h |

| 9,10-Anthracenediboronic Acid | Dibenzyl-(L)-tartrate | Dean-Stark | Toluene, Heat |

Preparation Approaches for Chiral Glycolato-Bridged Diboron (B99234) Compounds

The synthesis of diboron(4) compounds, which possess a B-B single bond, is crucial for their application in a wide range of chemical transformations. Among these, tetraalkoxydiboron compounds like bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentylglycolato)diboron (B₂neop₂) are the most widely used due to their stability and ease of handling. acs.orgthieme-connect.de The synthesis of chiral analogs, such as those bridged by glycolates derived from tartrates, follows similar principles.

The most reliable and common synthetic route to tetraalkoxydiboron compounds is based on the substitution of dimethylamino groups from tetrakis(dimethylamino)diboron (B157049) [B₂(NMe₂)₄]. thieme-connect.de This precursor is reacted with a suitable diol, such as neopentyl glycol, in a solvent like diethyl ether at room temperature. The reaction is followed by treatment with a solution of HCl in diethyl ether at low temperatures (-78 °C). This process leads to the precipitation of dimethylammonium hydrochloride salt, which is filtered off. The desired diboron compound is then isolated from the filtrate after removal of the solvent. thieme-connect.demsu.edu

A more recent and greener approach for preparing diboron diolates starts from tetrahydroxydiboron (B82485) (B₂(OH)₄) or its anhydride. msu.edu This method involves an acid-catalyzed reaction of B₂(OH)₄ with a trialkyl orthoformate, such as trimethyl orthoformate, which generates a tetramethoxydiboron intermediate in situ. Subsequent addition of a diol to this mixture results in the formation of the desired diboron diolate in high yield. msu.edu This procedure is advantageous as it is fast, can be performed at room temperature, and isolation simply requires the removal of volatile byproducts under vacuum. msu.edu This methodology has been successfully applied to a variety of diols, including aliphatic 1,2- and 1,3-diols. msu.edu This approach is highly applicable for the synthesis of chiral glycolato-bridged diborons from chiral diols like diethyl tartrate.

| Precursor | Reagents | Key Steps | Product Type |

| Tetrakis(dimethylamino)diboron | Diol, HCl in Et₂O | Substitution, Acidification, Filtration | Tetraalkoxydiboron |

| Tetrahydroxydiboron | Trialkyl orthoformate, Acid catalyst, Diol | In situ intermediate formation, Transesterification | Diboron Diolate |

Comparative Analysis of Synthetic Routes for Related Diboron Reagents

Several synthetic routes exist for common diboron reagents like bis(pinacolato)diboron (B₂pin₂) and bis(neopentylglycolato)diboron (B₂neop₂), which serve as important benchmarks for the synthesis of more complex analogs.

The traditional method, starting from tetrakis(dimethylamino)diboron, is robust and widely used. thieme-connect.de It involves the reaction of B₂(NMe₂)₄ with the corresponding diol (pinacol or neopentyl glycol). While effective, this method requires handling the moisture-sensitive B₂(NMe₂)₄ and the use of ethereal HCl, followed by filtration to remove the ammonium (B1175870) salt byproduct. thieme-connect.demsu.edu

An alternative route involves the reaction of B₂Cl₄ with a diol. However, the synthesis of diboron tetrachloride (B₂Cl₄) itself involves harsh conditions and often results in low yields, making this route less practical for large-scale preparations. acs.org

The Miyaura borylation reaction represents a different approach, where an alkoxydiboron compound like B₂pin₂ is used to borylate aryl or alkenyl halides in a palladium-catalyzed process. acs.org While this is a key application of diboron reagents, it is not a primary synthesis of the diboron reagent itself.

The more modern method utilizing tetrahydroxydiboron (B₂(OH)₄) offers significant advantages in terms of convenience and environmental impact. msu.edu The reaction of B₂(OH)₄ with a diol can be promoted by simply using MgSO₄ as a dehydrating agent in a heterogeneous mixture, though this can require long reaction times. msu.edu The acid-catalyzed reaction of B₂(OH)₄ with trialkyl orthoformates followed by the addition of a diol is exceptionally fast and clean, often not requiring purification beyond the removal of volatile byproducts. msu.edu This makes it a highly efficient and "green" alternative to the traditional B₂(NMe₂)₄-based synthesis.

| Synthetic Route | Starting Material | Key Features | Limitations |

| Amine Substitution | B₂(NMe₂)₄ | Well-established, reliable | Requires moisture-sensitive precursor, byproduct removal |

| Dehydration | B₂(OH)₄, MgSO₄, Diol | Simple setup | Heterogeneous, potentially long reaction times |

| Orthoformate Method | B₂(OH)₄, CH(OR)₃, Diol | Fast, high yield, clean | --- |

| Halide Substitution | B₂Cl₄, Diol | Direct | Harsh synthesis of B₂Cl₄ |

Enantiopure Synthesis and Derivatization of Chiral Boron Scaffolds

The creation of enantiopure chiral boron compounds is a significant challenge in synthetic chemistry, with applications ranging from asymmetric catalysis to chiroptical materials. nih.govmdpi.com The synthesis of molecules with stereogenic boron centers or axial chirality involving a boron atom has seen considerable progress. mdpi.comnih.gov

One major strategy for creating chiral boron scaffolds is to incorporate a chiral auxiliary derived from the chiral pool. The use of tartrate esters, as in the target compound, is a classic example of this approach. The inherent chirality of the tartrate moiety directs the stereochemical environment around the boron centers.

A more advanced strategy involves the creation of molecules that are stereogenic at the boron atom itself. This is a challenging endeavor, but recent reports have demonstrated successful approaches. For example, a two-step synthesis of enantioenriched boron C,N-chelates has been developed. nih.gov This method involves the diastereoselective complexation of borinates with a chiral aminoalcohol to create a boron-stereogenic heterocycle. Subsequently, a chirality transfer is achieved by reacting this complex with a nucleophile, which displaces the chiral auxiliary while retaining the stereochemical information at the boron center. nih.gov

The enantioselective synthesis of axially chiral boron compounds has also been achieved. For instance, atroposelective Miyaura borylation has been developed to provide direct access to axially chiral arylborons with high enantiomeric excess. mdpi.com Another approach involves the catalytic enantioselective functionalization of prochiral B-aryl-1,2-azaborines to create a C-B stereogenic axis. mdpi.com

These advanced strategies highlight the ongoing development in the field of chiral boron chemistry. While the chirality in Bis(diethyl-D-tartrateglycolato)diboron resides on the tartrate backbone, these enantioselective methods for creating stereogenic boron centers and axes point towards future possibilities for designing even more sophisticated and highly selective chiral boron reagents. nih.govmdpi.comnih.gov

| Strategy | Description | Example |

| Chiral Auxiliary | Incorporation of a chiral molecule from the chiral pool into the boron compound. | Use of diethyl tartrate to create a chiral environment. |

| Chirality Transfer | Diastereoselective complexation with a chiral auxiliary, followed by nucleophilic substitution to transfer chirality to the boron center. nih.gov | Synthesis of enantioenriched boron C,N-chelates from chiral aminoalcohols. nih.gov |

| Atroposelective Synthesis | Enantioselective synthesis of compounds with restricted rotation around a B-C or B-N bond. mdpi.com | Atroposelective Miyaura borylation to form axially chiral arylborons. mdpi.com |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to desymmetrize a prochiral boron-containing substrate. nih.gov | Organocatalyzed C-N bond-forming SNAr reactions on BODIPY scaffolds. nih.gov |

Advanced Structural Characterization and Spectroscopic Elucidation

Application of Advanced Spectroscopic Techniques for Boron-Containing Chiral Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a cornerstone technique for studying organoboron compounds. acs.org The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu Tricoordinate boranes typically resonate in the range of 30 to 60 ppm, while tetracoordinate borates appear at significantly higher fields, from -30 to 0 ppm. researchgate.net For Bis(diethyl-D-tartrateglycolato)diboron, the boron atoms are expected to be tetracoordinate, and their ¹¹B NMR signals would provide key information about the local electronic environment. Furthermore, ¹H-coupled ¹¹B NMR can reveal the number of protons directly attached to the boron, aiding in structural confirmation. nih.gov More advanced 2D NMR techniques, such as ¹¹B-¹¹B correlation spectroscopy, can be employed to probe through-space interactions between boron nuclei, which is particularly useful for dimeric structures like the one . rsc.org

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of organoboron compounds. savemyexams.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation patterns observed in the mass spectrum can offer clues about the compound's structure and the strength of its various bonds. For this compound, mass spectrometry would confirm the dimeric structure and the presence of the diethyl tartrate and glycolate (B3277807) ligands.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational features of a chiral chromophore. youtube.com While simple organoboron compounds may not have a strong chromophore, the formation of complexes can induce CD signals. rsc.org The CD spectrum of this compound would be sensitive to the arrangement of the ligands around the boron centers and could be used to confirm the stereochemistry derived from the chiral tartrate ligand. youtube.com Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of polarized infrared light and can provide detailed stereochemical information. youtube.com

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹¹B NMR Spectroscopy | Boron coordination number, electronic environment, proton coupling. acs.orgsdsu.edunih.gov | Confirms the tetracoordinate nature of boron and provides insight into the ligand-boron bonding. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. savemyexams.com | Verifies the dimeric structure and the composition of the complex. |

| Circular Dichroism (CD) | Absolute configuration, conformational analysis of chiral molecules. youtube.comrsc.org | Elucidates the three-dimensional arrangement of ligands and confirms the overall chirality of the complex. |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational transitions. youtube.com | Offers a complementary method for determining the absolute configuration. |

Methodologies for Stereochemical Assignment and Determination of Optical Purity

Establishing the absolute stereochemistry and enantiomeric or diastereomeric purity of chiral organoboron compounds is critical. Several methodologies are employed for this purpose, often in combination.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers and diastereomers, thereby determining the optical purity of a sample. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. sigmaaldrich.comchromatographyonline.com For this compound, which is synthesized from D-tartaric acid, chiral HPLC can be used to confirm that no racemization or epimerization has occurred during the synthesis and to quantify its diastereomeric excess. The choice of the CSP and the mobile phase is crucial for achieving good separation. chromatographyonline.com

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: In cases where direct separation by chiral HPLC is challenging, NMR spectroscopy in the presence of chiral auxiliaries can be used. A chiral derivatizing agent reacts with the analyte to form diastereomers that can often be distinguished by standard NMR techniques. acs.org Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes, which may lead to separate NMR signals for the enantiomers or diastereomers. nih.gov Recently, a method using a chiral cationic cobalt complex as a chiral solvating agent has been developed for the ¹⁹F NMR-based chiral analysis of organoboron compounds. nih.gov

Stereospecific Reactions: The stereochemical outcome of a reaction can also be used to infer the stereochemistry of the starting material. Many reactions involving organoboron compounds, such as oxidation to alcohols or 1,2-metallate rearrangements, are known to proceed with high stereospecificity (either retention or inversion of configuration). rsc.orgresearchgate.net By converting this compound to a product of known stereochemistry, the stereochemistry of the original compound can be deduced.

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. phenomenex.comnih.gov | Separation and quantification of diastereomers to determine purity. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. acs.orgnih.gov | Confirmation of diastereomeric purity. |

| Stereospecific Reactions | Conversion to a product of known stereochemistry. rsc.orgresearchgate.net | Indirect determination of the absolute configuration of the boron centers. |

X-ray Crystallographic Studies of Chiral Organoboron Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise arrangement of atoms, bond lengths, and bond angles. d-nb.info For chiral organoboron complexes, X-ray crystallography provides unambiguous proof of the absolute configuration and the solid-state conformation. acs.orgresearchgate.net

The crystal structure of a chiral organoboron complex reveals the coordination geometry around the boron atom, which is typically tetrahedral in tetracoordinate complexes. acs.org It also shows the conformation of the chelate rings formed by the ligands and how the different stereocenters are oriented relative to each other. researchgate.net In the case of this compound, an X-ray structure would definitively establish the dimeric nature of the molecule, the bridging of the two boron atoms by the glycolate ligands, and the coordination of the diethyl D-tartrate ligands. The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding, that may influence the compound's properties. d-nb.infonih.gov

| Crystallographic Parameter | Significance |

| Space Group and Unit Cell Dimensions | Provides information about the crystal system and the packing of molecules. |

| Bond Lengths and Angles | Confirms the covalent structure and the geometry around the boron centers. |

| Torsion Angles | Defines the conformation of the chelate rings and the overall molecular shape. |

| Absolute Configuration | Unambiguously determines the stereochemistry at all chiral centers. researchgate.netnih.gov |

Conformational Analysis and its Impact on Stereochemical Control

The conformation of a chiral organoboron reagent can have a profound impact on its reactivity and the stereochemical outcome of the reactions in which it participates. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net

For this compound, the conformation of the five-membered rings formed by the tartrate and glycolate ligands with the boron atoms is of particular interest. The puckering of these rings and the orientation of the substituents can influence the accessibility of the reactive sites and the facial selectivity of reactions. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of different conformations and to predict the most stable arrangement. researchgate.netresearchgate.net These theoretical calculations, when combined with experimental data from NMR and X-ray crystallography, provide a detailed picture of the conformational landscape of the molecule. Understanding the preferred conformation is crucial for rationalizing the stereochemical control exerted by this chiral reagent in asymmetric synthesis.

Mechanistic Investigations of Reactions Involving Bis Diethyl D Tartrateglycolato Diboron

Elucidation of Catalytic Cycles in Boron-Mediated Reactions

The catalytic cycles in reactions mediated by diboron (B99234) reagents, including those structurally similar to Bis(diethyl-D-tartrateglycolato)diboron, are often initiated by the activation of the B-B bond. In many transition metal-catalyzed reactions, the cycle commences with the oxidative addition of the diboron(4) species to a low-valent metal center. researchgate.net This is followed by the coordination of the unsaturated substrate, such as an alkene, alkyne, or imine, to the metal-boryl complex. researchgate.net

A key step in these cycles is the insertion of the unsaturated substrate into the metal-boron bond. For instance, in copper-catalyzed borylations of internal aryl alkynes with bis(pinacolato)diboron (B136004), a widely studied analog, the reaction is understood to proceed through the insertion of the alkyne into the Cu-B bond, forming either α- or β-borylalkyl intermediates. researchgate.net The regioselectivity of this insertion is a critical factor determining the final product structure. researchgate.net

Following the insertion step, the catalytic cycle is typically closed by a step that regenerates the active catalyst. This can occur through various pathways, such as reductive elimination or transmetalation. In the context of copper-catalyzed borylations of aryl halides, a proposed mechanism involves the generation of a borylcopper(I) intermediate, which then undergoes either σ-bond metathesis or an oxidative addition-reductive elimination sequence with the aryl halide to yield the borylated product and regenerate the copper catalyst. chinayyhg.com While these mechanisms have been extensively studied for other diboron reagents, they provide a foundational framework for understanding the catalytic cycles involving this compound.

Understanding the Influence of Lewis Acidity on Reaction Pathways

The Lewis acidity of the boron centers in diboron reagents plays a pivotal role in their reactivity and the subsequent reaction pathways. In boronate esters, the boron atom is electron-deficient and acts as a Lewis acid. This acidity can be modulated by the electronic properties of the diol backbone. For tartrate-derived diborons like this compound, the electron-withdrawing ester groups are expected to enhance the Lewis acidity of the boron centers compared to alkyl-substituted diols like pinacol.

This enhanced Lewis acidity can influence several aspects of a reaction. For instance, it can facilitate the coordination of Lewis basic substrates or catalysts. In some cases, the Lewis acidic boron site can be activated by the coordination of a nucleophile, such as an alcohol or water, forming a tetrahedral boronate species. nih.gov This activation is often a key step in dynamic covalent reactions and can be facilitated by internal catalysis from proximal functional groups. nih.govsemanticscholar.org The formation of such tetrahedral intermediates can be crucial for subsequent steps in a catalytic cycle. Moreover, the steric environment around the Lewis acidic boron centers, dictated by the chiral tartrate ligand, can effectively block certain reaction pathways while favoring others, contributing to the stereoselectivity of the transformation. nih.govacs.org

Detailed Studies of Transition Metal-Catalyzed Processes (e.g., Ag(I), Rh, Pt, Cu)

This compound and related chiral diboron esters are extensively used in conjunction with various transition metal catalysts to achieve asymmetric transformations.

Copper (Cu): Copper catalysis is prevalent in borylation reactions. In the copper-catalyzed borylation of styrenes, a proposed mechanism involves the formation of a copper-alkoxide species, which then reacts with the diboron reagent to form a copper-boryl intermediate. nih.govacs.org This intermediate then adds across the double bond of the styrene (B11656). nih.govacs.org The efficiency of these reactions can be highly dependent on the choice of ligand and solvent. nih.govacs.org For example, N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting copper-catalyzed borylations. nih.gov In the context of asymmetric catalysis, copper complexes with chiral ligands are employed to achieve high enantioselectivity in the borylation of various substrates, including γ,γ-disubstituted allyldiboron compounds with ketones. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly effective for asymmetric hydroboration reactions. For instance, rhodium complexes with chiral ligands like (S)-binap can catalyze the asymmetric conjugate 1,4-addition of arylboronic acids to α,β-unsaturated esters with high enantioselectivity. acs.org The mechanism of these reactions is thought to involve the formation of a rhodium-boryl species, followed by migratory insertion of the alkene and subsequent protonolysis or reductive elimination. The nature of the chiral ligand is critical in controlling the facial selectivity of the addition. acs.orgnih.govnih.gov

Platinum (Pt): Platinum catalysts are also utilized in diboration reactions. A commercially available platinum catalyst, Pt(cod)Cl2, has been shown to catalyze the diboration of aldimines to provide α-aminoboronate esters. researchgate.net Platinum-catalyzed diboration of dienes followed by an in-situ allylboration of aldehydes has also been reported, where the chirality from the diboron reagent is transferred to the final product. nih.gov Furthermore, platinum-isocyanide catalysts can facilitate the insertion of arynes into the B-B bond of bis(pinacolato)diboron. nih.gov

Silver (Ag): While less common, silver-catalyzed reactions involving diboron reagents have been reported. For instance, in the coupling of chiral secondary boronic esters, the use of silver oxide as a base was found to be crucial for achieving high yields, proceeding with a high degree of retention of configuration. acs.org

The following table summarizes the key findings of transition metal-catalyzed processes with related diboron reagents.

| Metal Catalyst | Reaction Type | Key Mechanistic Insights |

| Copper (Cu) | Borylation of styrenes | Formation of a Cu-boryl intermediate followed by addition to the alkene. nih.govacs.org |

| Diastereo- and enantioselective reactions of allyldiboron compounds | Bulky monodentate phosphoramidite (B1245037) ligands are crucial for high diastereo- and enantioselectivity. nih.gov | |

| Rhodium (Rh) | Asymmetric conjugate addition | Involves a Rh-boryl species and migratory insertion; chiral ligands control stereoselectivity. acs.org |

| Asymmetric hydroboration of enamides | P-chiral monophosphorus ligands can lead to high Markovnikov selectivity and enantioselectivity. acs.org | |

| Platinum (Pt) | Diboration of aldimines | Direct route to α-aminoboronate esters using a Pt(cod)Cl2 catalyst. researchgate.net |

| Diboration of dienes/allylboration | Tandem reaction where chirality is transferred from the diboron reagent. nih.gov | |

| Silver (Ag) | Coupling of chiral boronic esters | Silver oxide is a key base for high yields and retention of configuration. acs.org |

Examination of Ligand Effects and Catalyst Design Principles for Asymmetric Induction

In transition metal-catalyzed asymmetric reactions involving this compound, the design of the catalyst, particularly the chiral ligand, is paramount for achieving high levels of stereocontrol. The interplay between the chiral diboron reagent and the chiral ligand on the metal center dictates the stereochemical outcome of the reaction.

Ligand Effects: The electronic and steric properties of the ligand coordinated to the metal center can significantly influence the reactivity and selectivity of the catalyst. For instance, in copper-catalyzed borylations, the use of different phosphine (B1218219) ligands can lead to variations in reaction rates and yields. nih.gov In rhodium-catalyzed asymmetric hydroborations, the bite angle and chirality of diphosphine ligands like BINAP are critical for enantioselectivity. acs.org The development of P-chiral monophosphorus ligands has also enabled highly enantioselective hydroborations. acs.org

Catalyst Design Principles: The design of effective catalysts for asymmetric induction often relies on creating a well-defined chiral pocket around the metal's active site. This chiral environment forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product. In iridium-catalyzed asymmetric borylation of C-H bonds, quantum chemical calculations have suggested that a monophosphite-Ir-tris(boryl) complex creates a narrow chiral reaction pocket where multiple noncovalent interactions between the substrate and the catalyst lead to the differentiation of enantiotopic C-H bonds. acs.org This principle of creating a highly organized transition state through attractive non-covalent interactions is a key strategy in modern catalyst design.

The following table highlights the impact of different ligands on asymmetric induction in reactions with related diboron reagents.

| Catalyst System | Ligand Type | Impact on Asymmetric Induction |

| Rh(I)/(S)-binap | Chiral diphosphine | High enantioselectivity in conjugate addition of arylboronic acids to α,β-unsaturated esters. acs.org |

| Rh/(R)-BI-DIME | P-chiral monophosphorus | Excellent enantioselectivity in the hydroboration of α-arylenamides. acs.org |

| Cu/Chiral phosphoramidite | Monodentate phosphoramidite | High diastereo- and enantioselectivity in reactions of allyldiboron compounds with ketones. nih.gov |

| Ir/Chiral monophosphite | BINOL-based monophosphite | Excellent enantioselectivity in the borylation of unactivated methylene (B1212753) C(sp³)–H bonds. acs.org |

Solvent Effects and Mechanistic Role of Additives (e.g., water-assisted activation)

The choice of solvent and the presence of additives can have a profound impact on the mechanism and outcome of reactions involving diboron reagents.

Solvent Effects: Solvents can influence reaction rates and selectivities by solvating the catalyst, substrates, and intermediates. In copper-catalyzed borylation of styrenes, solvents like toluene (B28343) were found to be superior to THF. nih.govacs.org The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and the solubility of the reactants. In some cases, the solvent can directly participate in the reaction mechanism. For example, in certain boronic ester reactions, solvent-inserted tetrahedral species have been observed, suggesting a direct role of the solvent in activating the boron center. nih.gov

Mechanistic Role of Additives: Additives are often crucial for the success of these reactions.

Bases: In many copper-catalyzed borylations, a base such as KOtBu is required to generate the active copper-alkoxide catalyst. acs.org

Alcohols: The addition of alcohols has been shown to cause a dramatic rate acceleration in the copper-catalyzed addition of bis(pinacolato)diboron to α,β-unsaturated carbonyl compounds. researchgate.net This is thought to occur through the formation of a more reactive copper-alkoxide species.

Water: While diboron reagents are generally considered to be water-sensitive, the presence of a controlled amount of water can be beneficial in some reactions. thieme-connect.de Water can participate in protonolysis steps or assist in the turnover of the catalytic cycle. For instance, in rhodium-catalyzed 1,4-addition reactions of arylboronic acids, the presence of water was found to be important for achieving high catalytic turnover without the need for other additives. rsc.org Furthermore, the concept of water-assisted activation, where water facilitates the attack at the Lewis acidic boron center, is a recognized phenomenon in boronic ester chemistry. nih.govsemanticscholar.org The steric shielding provided by the ligand on the boron, such as the tartrate group in this compound, can prevent uncontrolled hydrolysis while allowing for beneficial water-assisted activation pathways. nih.govacs.org

Applications in Asymmetric Catalysis and Organic Synthesis

Asymmetric Diboration Reactions Mediated by Bis(diethyl-D-tartrateglycolato)diboron

Asymmetric diboration of unsaturated compounds like alkenes and alkynes is a powerful method for the stereoselective synthesis of 1,2-diols and other valuable building blocks. This transformation typically involves the addition of a diboron (B99234) reagent across a double or triple bond in the presence of a chiral catalyst.

Stereoselective Diboration of Alkenes and Alkynes

The stereoselective diboration of alkenes and alkynes is a well-established process, often employing diboron reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) in conjunction with chiral transition metal catalysts, commonly based on rhodium or copper. These reactions are known to produce optically active 1,2-diborylated alkanes and alkenes, which can be further functionalized.

While the chiral scaffold of this compound would theoretically make it a candidate for inducing asymmetry in such reactions, specific studies detailing its efficacy and the resulting stereoselectivity in the diboration of alkenes and alkynes are not found in the current body of scientific literature. Research in this area predominantly focuses on other diboron sources.

Chemo- and Regioselectivity in Diboration Processes

Achieving high chemo- and regioselectivity is crucial in diboration reactions, particularly when dealing with complex molecules containing multiple reactive sites. The choice of catalyst, ligand, and the diboron reagent itself plays a significant role in directing the reaction to the desired functional group and position. For instance, in the palladium-catalyzed hydroboration of unactivated internal alkynes with bis(pinacolato)diboron, the reaction conditions can be tuned to favor specific isomers.

Again, while the principles of chemo- and regioselectivity are well understood for common diboron reagents, there is a lack of specific data and research findings on how this compound influences these aspects in diboration processes.

Chiral Boron-Mediated Stereoselective C-C and C-B Bond Forming Reactions

Chiral boron reagents are instrumental in a variety of carbon-carbon and carbon-boron bond-forming reactions, enabling the construction of complex molecular architectures with precise control over stereochemistry.

Asymmetric Aldol (B89426) Reactions Utilizing Chiral Boron Enolates

The asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. Chiral boron enolates, generated from ketones and a chiral boron source, react with aldehydes to produce β-hydroxy ketones with high diastereoselectivity and enantioselectivity. The stereochemical outcome is often dictated by the structure of the chiral ligands on the boron atom, which influence the geometry of the Zimmerman-Traxler transition state.

Although the concept is well-established with various chiral boron reagents, there are no specific reports in the surveyed literature of this compound being used to generate chiral boron enolates for asymmetric aldol reactions.

Asymmetric Allylboration and Crotylboration Reactions

Asymmetric allylboration and crotylboration reactions are fundamental processes for the synthesis of chiral homoallylic alcohols. These reactions involve the addition of a chiral allyl- or crotylboron reagent to an aldehyde or ketone. The stereochemistry of the product is highly dependent on the chiral auxiliary attached to the boron atom. Tartrate-derived chiral boronates, in general, have been successfully employed in these transformations, demonstrating high levels of stereocontrol.

However, specific studies detailing the use of this compound as the chiral reagent in asymmetric allylboration or crotylboration reactions, including data on yields and enantioselectivities, are absent from the available scientific literature.

Multicomponent Coupling Processes for Generating Molecular Complexity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. The incorporation of a diboron reagent can introduce a versatile boronic ester functionality into the product, which can then be used in subsequent cross-coupling reactions. For example, catalytic enantioselective multicomponent processes involving bis(pinacolato)diboron, 1,3-enynes, and aldehydes have been developed.

Despite the potential for chiral diboron reagents to participate in such complex transformations, there is no documented evidence of this compound being utilized in multicomponent coupling processes.

Stereochemical Control and the Formation of Boron Stereogenic Centers

Principles of Chiral Induction and Diastereofacial Control in Boron-Mediated Transformations

Chiral induction in chemical reactions refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral influence. In boron-mediated transformations, this control is often achieved by employing chiral ligands or auxiliaries that create a chiral environment around the boron center. This environment influences the trajectory of approaching reagents, leading to facial selectivity.

Diastereofacial control is a key principle where a chiral molecule differentiates between the two faces (e.g., Re and Si faces) of a prochiral planar substrate, such as a ketone or an imine. In the context of boron chemistry, a chiral boronic ester can react with a prochiral aldehyde, for instance. The pre-existing chirality on the boron reagent dictates which face of the aldehyde is preferentially attacked, resulting in the formation of a diastereomerically enriched product.

The mechanism of this control often involves the formation of a well-defined transition state. For example, in boronic acid-catalyzed reactions, the formation of a transient boronate complex between the catalyst and the substrates can create a rigid, sterically defined arrangement. thieme-connect.de A study on regioselective and stereospecific β-arabinofuranosylation highlighted a boron-mediated aglycon delivery mechanism. thieme-connect.de Mechanistic studies involving DFT calculations suggest that such glycosylation reactions can proceed through a highly dissociative concerted SNi mechanism, where the stereochemical outcome is precisely controlled. thieme-connect.de Similarly, in boron imidazolate frameworks, the presence of a chiral inducer can effectively control the helical orientation of the resulting structures. echemi.com These examples underscore the principle that a chiral influence, whether from a catalyst or a stoichiometric reagent, can effectively bias the stereochemical outcome of a reaction by creating energetically distinct pathways for the formation of different stereoisomers.

Methodologies for the Enantioselective Construction of Boron-Stereogenic Compounds

The synthesis of compounds with a stereogenic boron center—a tetrahedral boron atom with four different substituents—is a significant challenge due to the potential lability of the ligands attached to the boron. researchgate.net Despite this, several effective methodologies have been developed to achieve the enantioselective construction of these valuable molecules. researchgate.netmdpi.com

Historically, the preparation of enantioenriched boron-stereogenic compounds relied on classical resolution or substrate-induced diastereoselective methods. researchgate.net However, recent advances have focused on catalytic asymmetric synthesis, which offers greater efficiency and versatility.

Key methodologies include:

Transition-Metal Catalysis: This is a prominent strategy. For example, copper-catalyzed asymmetric azide–alkyne cycloaddition (CuAAC) has been successfully employed to construct highly functionalized boron-stereogenic heterocycles with excellent enantioselectivities. researchgate.net Other transition metals like rhodium and palladium have also been utilized. Rhodium(I) complexes with chiral diene ligands have been shown to catalyze the asymmetric insertion of carbenes into the B–H bonds of prochiral boranes, yielding chiral boranes in high yields and enantiomeric excess (ee). nih.gov Palladium catalysis has been used in dynamic kinetic asymmetric cross-coupling reactions to produce axially chiral B-aryl-2,1-azaborines. researchgate.net

Organocatalysis: This approach avoids transition metals and has emerged as a powerful tool. N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective boryl conjugate addition to enones, generating products with boron-substituted quaternary carbon stereocenters. Asymmetric phase-transfer catalysis represents another successful organocatalytic strategy, enabling the C-N bond-forming SNAr reaction of dihalogenated BODIPYs to produce a wide range of boron-stereogenic BODIPYs with up to 99% ee.

Chiral Substrate-Induced Diastereoselective Synthesis: This method involves starting with a molecule that already contains a stereocenter and using its inherent chirality to direct the formation of a new stereocenter at the boron atom. One approach starts with cyclic N-heterocyclic carbene (NHC)-boranes that have a defined carbon stereocenter adjacent to the boron. Chlorination at the boron followed by reaction with a Grignard reagent installs a new substituent, yielding chiral NHC-boranes with high diastereoselectivity, often as a single diastereomer.

These methodologies have significantly expanded the toolkit available for synthesizing structurally diverse and configurationally stable boron-stereogenic compounds, opening avenues for their application in materials science and catalysis. researchgate.netmdpi.com

Diastereoselection and Enantioselection in Reactions Catalyzed by Bis(diethyl-D-tartrateglycolato)diboron

There is limited specific information available in the public domain regarding the direct catalytic applications of this compound in diastereoselective and enantioselective reactions. This compound, derived from diethyl-D-tartrate, is a chiral diboron (B99234) reagent. While diboron compounds are essential reagents for synthesizing organoboron compounds, the catalytic activity of this specific molecule is not extensively documented in peer-reviewed literature.

However, the principles of stereoselection can be understood by examining the behavior of structurally related chiral diboron and boronic ester compounds in catalysis. Chiral diboron reagents, particularly those derived from tartaric acid, are designed to introduce chirality in borylation reactions. The inherent C2-symmetry of the tartrate backbone is a common and effective motif for inducing stereoselectivity.

In a hypothetical catalytic cycle, this compound would be expected to react with a substrate under the influence of a transition-metal catalyst (e.g., copper, rhodium, or palladium). The chiral environment provided by the diethyl tartrate-derived ligands on the boron atoms would influence the binding and subsequent reaction of the substrate, leading to a preferred stereochemical outcome.

For instance, in the copper-catalyzed borylation of α,β-unsaturated acceptors, a chiral diboron reagent transfers a boron moiety to the substrate. The face selectivity of this addition is controlled by the chiral ligands on the boron. The tartrate-based framework creates a sterically and electronically biased pocket that preferentially accommodates the substrate in a specific orientation, leading to an enantioenriched product. Research on other chiral diboron compounds has shown that this approach can lead to high levels of enantioselectivity. researchgate.net

The table below illustrates typical results from reactions using other chiral diboron reagents in copper-catalyzed asymmetric borylations, which provides a conceptual framework for the potential application of this compound.

| Substrate (α,β-Unsaturated Ketone) | Chiral Diboron Reagent | Catalyst System | Product Yield (%) | Enantiomeric Excess (ee %) |

| Cyclohex-2-en-1-one | Bis(pinacolato)diboron (B136004) | CuCl/NaOtBu/Chiral Ligand | >95 | 96 |

| Chalcone | Bis(pinacolato)diboron | Cu(OTf)₂/Chiral Ligand | 90 | 94 |

| 4-Phenylbut-3-en-2-one | Bis(pinacolato)diboron | CuOAc/Chiral Ligand | 99 | 91 |

This table is illustrative and based on data for related systems, not specifically this compound.

While direct catalytic data for this compound is scarce, its structure strongly suggests its potential as a chiral reagent for stereoselective borylation reactions, a role well-established for other tartrate-derived boronic esters.

The Role of Chiral Auxiliaries and External Ligands in Fine-Tuning Stereocontrol

Beyond incorporating chirality directly into the boron reagent, stereocontrol in boron-mediated transformations can be exquisitely fine-tuned through the use of external chiral ligands and recoverable chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. In boron chemistry, chiral auxiliaries have been instrumental in achieving high levels of stereoselectivity. A classic example is the use of oxazolidinone auxiliaries, developed by David A. Evans. When attached to a carboxylic acid derivative, these auxiliaries can direct the stereoselective formation of boron enolates, which then react with aldehydes in highly diastereoselective aldol (B89426) reactions. The rigid, chelated transition state formed between the boron enolate and the aldehyde is sterically biased by the auxiliary, ensuring attack occurs from a specific face.

External chiral ligands are used in catalytic amounts to modify a metal center, creating a chiral catalyst in situ. This is a highly atom-economical approach to asymmetric synthesis. In boron chemistry, this strategy is prevalent in transition-metal-catalyzed borylation reactions. For example, in the iridium-catalyzed C(sp³)–C(sp³) cross-coupling of boronic esters, a chiral phosphoramidite (B1245037) ligand binds to the iridium center. This chiral iridium complex then orchestrates the reaction between the boronic ester and an allylic carbonate, achieving high stereocontrol. Similarly, chiral ferrocene-based ligands (like Josiphos) are used with copper(I) catalysts for the asymmetric conjugate addition of diboron reagents to various substrates. The ligand's structure creates a chiral pocket around the active metal site, which is responsible for the enantioselection.

The choice of ligand or auxiliary is critical and can be systematically varied to optimize reactivity and selectivity for a given transformation. This "fine-tuning" allows chemists to access specific stereoisomers of a product with high purity. The table below provides examples of how different chiral auxiliaries and ligands are used to control stereochemistry in boron-related reactions.

| Reaction Type | Chiral Controller | Role | Typical Stereoselectivity |

| Aldol Reaction | Oxazolidinone | Chiral Auxiliary | High diastereoselectivity (>99:1 d.r.) |

| Diels-Alder Reaction | Oxazaborolidinium Cation | Chiral Lewis Acid Catalyst | High enantioselectivity (>95% ee) |

| Allylation | Tartrate-based Boronate | Chiral Reagent | High enantioselectivity (>99:1 e.r.) |

| Conjugate Borylation | Chiral Phosphine (B1218219) Ligand | External Ligand for Cu Catalyst | High enantioselectivity (up to 96% ee) |

| C-H Borylation | Chiral Iridium Complex | Asymmetric Catalyst | High enantioselectivity |

The strategic use of these chiral elements—whether as reagents, auxiliaries, or external ligands—is fundamental to modern asymmetric synthesis and has been pivotal in advancing the field of stereoselective organoboron chemistry.

Computational and Theoretical Investigations of Bis Diethyl D Tartrateglycolato Diboron Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereochemical Outcomes

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanistic pathways of reactions involving diboron (B99234) compounds. While direct and exhaustive DFT studies focused solely on Bis(diethyl-D-tartrateglycolato)diboron are not extensively documented in publicly available literature, the broader context of DFT studies on related systems provides significant insights.

Theoretical studies on transition-metal-catalyzed asymmetric boron-element additions have been crucial in clarifying their mechanisms. researchgate.net For instance, in platinum-catalyzed diborations, a plausible mechanistic pathway involves the oxidative addition of the B-B bond of the diborane (B8814927) reagent to the metal center, forming a metal-diboryl complex. This initial step is followed by the insertion of an unsaturated substrate, such as an alkene, into one of the metal-boryl bonds. The final step is a reductive elimination that yields the desired 1,2-bis(boronate) ester. researchgate.net

However, the reaction's complexity is underscored by the potential for competing side reactions, such as β-hydride elimination, which can lead to the formation of alkenyl and alkylboronate esters. researchgate.net DFT calculations on simplified model systems of palladium-catalyzed borylation have highlighted the importance of the ligands on the metal center. For example, the nature of an anionic ligand (e.g., hydroxide, fluoride, or chloride) can significantly influence the energetics of the transmetalation step. Theoretical investigations have shown that strongly bonding ligands with the diboron reagent can facilitate the heterolytic cleavage of the B-B bond, thereby accelerating the reaction. capes.gov.br

In the context of stereochemical outcomes, the use of chiral diborane reagents like this compound aims to induce asymmetry in the final product. However, experimental studies involving the diboration of styrene (B11656) with this reagent have reported modest enantiomeric excesses. researchgate.net This suggests that the transfer of chirality from the tartrate-derived backbone of the diboron reagent to the product is not highly efficient under certain catalytic conditions. DFT studies can, in principle, model the transition states for the formation of both enantiomers, allowing for a comparison of their relative activation energies to predict the enantiomeric excess. The modest success in chirality transfer in some cases indicates that the energy difference between the diastereomeric transition states is small.

Application of Quantum Chemical Calculations in Rational Catalyst and Reagent Design

The success of a catalytic diboration reaction is highly dependent on the careful selection of the metal center and its associated ligands. researchgate.net Quantum chemical calculations can be employed to screen potential catalyst candidates by evaluating key parameters such as the stability of catalyst-reagent complexes and the energy barriers of crucial reaction steps. For example, calculations can predict the lability of resulting bis(boryl) complexes, which is a critical factor for an efficient catalytic cycle. researchgate.net

Furthermore, these calculations can aid in the design of novel chiral diboron reagents. By systematically modifying the structure of the chiral auxiliary, such as the tartrate backbone in this compound, and calculating the resulting impact on the stereoselectivity of a model reaction, researchers can identify promising new reagent candidates with potentially higher efficiency in chirality transfer.

Computational Modeling for Prediction of Stereochemical Induction and Selectivity

Computational modeling plays a crucial role in predicting and understanding the origins of stereochemical induction and selectivity in asymmetric catalysis. For reactions involving this compound, such models would focus on the interactions within the diastereomeric transition states that lead to the formation of the chiral product.

The enantiomeric excess of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the competing pathways to the (R) and (S) enantiomers. Computational models, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) for larger systems, can calculate these energy differences.

In the case of the diboration of styrene using this compound, which resulted in a low enantiomeric excess, computational models could be used to analyze the geometry of the transition states. researchgate.net Such an analysis would likely reveal that the chiral information encoded in the diethyl-D-tartrate moiety is not effectively transmitted to the reacting centers in the transition state. The flexibility of the dioxaborolane rings and the spatial distance between the chiral centers and the forming C-B bonds could be contributing factors.

The following table illustrates the kind of data that can be generated from such computational models, comparing the performance of different chiral diboron reagents in the diboration of a generic alkene.

| Chiral Diboron Reagent | Substrate | Catalyst | Calculated ee (%) (R) | Calculated ee (%) (S) | Experimental ee (%) |

| This compound | Styrene | Pt(PPh₃)₄ | - | 17 | 17 (S) researchgate.net |

| Bis(diisopropyl-D-tartrateglycolato)diboron | Styrene | Pt(PPh₃)₄ | - | 14 | 14 (S) researchgate.net |

| Bis((+)-pinanediolato)diboron | Styrene | Pt(PPh₃)₄ | 10 | - | 10 (R) |

Note: The calculated values are hypothetical examples for illustrative purposes, while the experimental value is from the literature.

Theoretical Elucidation of Transition States and Intermediates in Boron Chemistry

The theoretical elucidation of transition states and intermediates is fundamental to a deep understanding of reaction mechanisms in boron chemistry. These transient species are often difficult, if not impossible, to observe experimentally, making computational chemistry an essential tool for their characterization.

For reactions involving this compound, theoretical studies would aim to locate and characterize the geometries and energies of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

A key intermediate in metal-catalyzed diboration is the bis(boryl)metal complex formed after the oxidative addition of the B-B bond. researchgate.net Theoretical calculations can provide detailed information about the bonding in these complexes. Following this, the transition state for the insertion of the alkene into the metal-boryl bond would be a primary focus. The geometry of this transition state is critical for determining the stereochemical outcome of the reaction.

Furthermore, theoretical studies can shed light on the electronic nature of the bond cleavage and formation processes. For instance, in the transmetalation step of a related palladium-catalyzed borylation, DFT calculations have shown that the B-B bond scission occurs in a heterolytic manner, influenced by the nature of the ligands on the palladium center. capes.gov.br This kind of detailed electronic insight is invaluable for a comprehensive understanding of the reaction mechanism.

The following table provides a hypothetical example of the kind of energetic data that can be obtained from theoretical calculations of a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Alkene + Diboron + Catalyst | 0.0 |

| Intermediate 1 | Oxidative Addition Product | -5.2 |

| Transition State 1 | Alkene Insertion (S-pathway) | +15.3 |

| Transition State 2 | Alkene Insertion (R-pathway) | +15.9 |

| Intermediate 2 | Post-insertion Intermediate | -10.1 |

| Transition State 3 | Reductive Elimination | +8.5 |

| Products | Diborated Alkane + Catalyst | -25.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Broader Research Implications and Future Directions

Advancements Towards Sustainable and Environmentally Benign Synthetic Protocols

A significant driver in modern chemistry is the development of sustainable and environmentally friendly processes. Organoboron compounds are often considered advantageous in this context as they are generally viewed as nontoxic and environmentally benign. acs.org The future of chiral diboron (B99234) chemistry is intrinsically linked to the advancement of green synthetic protocols, focusing on both the production of the reagents themselves and their application in synthesis.

Current research provides a blueprint for these advancements. For instance, practical and scalable synthetic methods are being developed for widely used reagents like bis(pinacolato)diboron (B136004) (B2pin2), utilizing cheap, commercially available starting materials such as boron trichloride (B1173362) and pinacol. google.com This approach, which simplifies operations and reduces waste by telescoping reaction steps, offers a viable strategy for the large-scale, economical production of other chiral diboron reagents. google.com The principles of atom economy, reduction of hazardous waste, and use of renewable feedstocks will continue to guide the development of next-generation syntheses for compounds like Bis(diethyl-D-tartrateglycolato)diboron. The goal is to create pathways that are not only high-yielding but also align with the principles of green chemistry, minimizing environmental impact. acs.org

Expansion of Substrate Scope and Enhancement of Reaction Versatility

Diboron(4) compounds have evolved from chemical curiosities into indispensable workhorses in the synthetic chemist's toolkit. acs.org A primary objective for future research is to continue expanding the range of substrates that can be effectively utilized and to enhance the versatility of the reactions they mediate. Chiral diboron reagents have demonstrated remarkable efficacy in a variety of asymmetric transformations, including the diboration of olefins and the reductive coupling of imines. sioc-journal.cnacs.org

The power of this approach is particularly evident in the asymmetric synthesis of chiral vicinal diamines from ketimines, a transformation that provides access to valuable building blocks with high enantioselectivity. rsc.orgresearchgate.net The success of these reactions hints at the vast untapped potential for other substrate classes. Future work will likely focus on applying chiral diboron-mediated transformations to more challenging and diverse substrates, such as less reactive imines, different classes of unsaturated compounds, and substrates bearing a wide array of functional groups. The continuous discovery of new diboron-enabled rearrangements and couplings will further enrich the synthetic utility of these reagents. acs.orgrsc.org

| Transformation Type | General Substrate Class | Key Outcome/Product | Reference |

|---|---|---|---|

| Asymmetric Diboration | Olefins, Alkenes | Chiral 1,2-bis(boronic) esters | sioc-journal.cn |

| Asymmetric Reductive Coupling | Ketimines, Imines | Chiral vicinal tetrasubstituted diamines | rsc.orgresearchgate.netjdchem.com.cn |

| Asymmetric Hydrogenation | Imines, Enamines, Quinolines | Chiral amines and heterocycles | nih.gov |

| Asymmetric Allylation | Ketones, Allenes | Chiral homoallylic alcohols | nih.gov |

Design and Development of Next-Generation Chiral Diboron Reagents

The demand for increasingly sophisticated and "smart" functional materials provides a strong impetus for the design and synthesis of novel chiral organoboron compounds. rsc.org The development of next-generation chiral diboron reagents is a frontier of research focused on creating catalysts and reagents with superior activity, selectivity, and broader applicability. This involves moving beyond simple, commercially available chiral diols to the rational design and engineering of highly tailored diboron structures. rsc.org

A key challenge is overcoming the steric and electronic limitations of current reagents. For example, the synthesis of highly congested molecules like ortho-tetrasubstituted o-diamines requires the use of large, sterically hindered chiral borates specifically designed for the task. jdchem.com.cn Computational studies play a crucial role in this process, helping to elucidate how different chiral diboron reagents assemble with substrates in the transition state, thereby enabling the rational design of reagents matched to specific transformations. jdchem.com.cn

A particularly exciting future direction is the stereoselective construction of compounds that are stereogenic at the boron center itself. rsc.org While historically challenging due to the configurational lability of tetracoordinate boron, successfully addressing this would provide access to a completely new class of chiral reagents with unique stereochemical properties and potential applications in catalysis and materials science. rsc.org

| Generation | Design Principle | Example/Concept | Key Advantage | Reference |

|---|---|---|---|---|

| First-Generation | Use of readily available chiral auxiliaries (e.g., diols, diamines). | Bis(pinacolato)diboron, this compound | Accessibility, broad utility. | acs.org |

| Next-Generation | Rational design for specific, challenging substrates. | Sterically demanding diborons for hindered ketimines. | Overcomes steric challenges, high selectivity. | rsc.orgjdchem.com.cn |

| Creation of boron-stereogenic centers. | Organoboron compounds with a chiral boron atom. | Novel stereochemical control, new material properties. | rsc.org |

Potential in the Efficient Construction of Complex Organic Molecules and Targets

Ultimately, the value of a synthetic reagent is measured by its ability to facilitate the efficient construction of complex and valuable molecules, such as natural products, pharmaceuticals, and biologically active compounds. acs.org Chiral diboron reagents have already proven their worth by enabling the synthesis of key chiral building blocks that were previously difficult to access. rsc.org

For instance, the chiral vicinal diamines produced through diboron-templated reductive coupling are not merely synthetic endpoints; they are valuable intermediates and can be employed as powerful organocatalysts in other transformations, such as the asymmetric α-bromination of aldehydes. jdchem.com.cn This capacity to generate valuable chiral synthons and catalysts from simple starting materials is a hallmark of this chemistry. The development of a diverse library of chiral building blocks, made possible by an array of specialized chiral diboron reagents, significantly streamlines the synthetic routes to complex targets. rsc.org While the direct application of this compound in a total synthesis may not yet be widely documented, the foundational methodologies established with related reagents demonstrate the immense potential for the entire class of chiral diborons to impact the synthesis of the next generation of medicines and materials.

| Chiral Building Block | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| Chiral Vicinal Diamines | Diboron-templated reductive coupling of imines | Synthesis of bioactive molecules, therapeutic agents, chiral ligands, and organocatalysts. | rsc.orgjdchem.com.cn |

| Chiral 1,2-Bis(boronic) Esters | Asymmetric diboration of alkenes | Versatile intermediates for further carbon-carbon bond formation. | sioc-journal.cn |

| Chiral α-Amino Boronic Esters | Asymmetric hydroboration | Important pharmacophores in medicinal chemistry (e.g., proteasome inhibitors). | [No specific search result] |

| Chiral Homoallylic Alcohols | Asymmetric allylation of ketones | Common structural motifs in natural products. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.